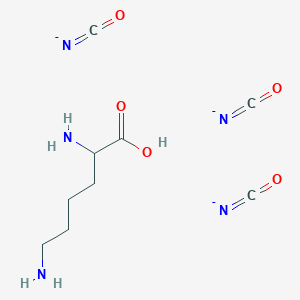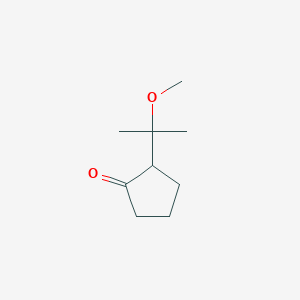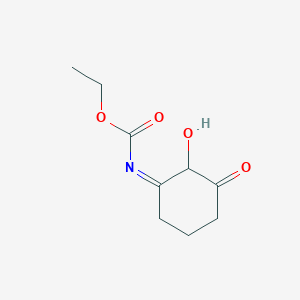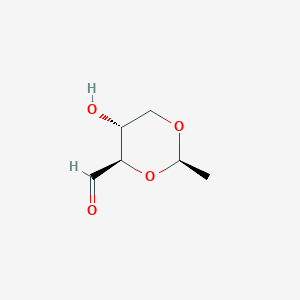
(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde is a chemical compound with a unique structure that includes a dioxane ring with hydroxyl and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with reagents that introduce the hydroxyl and aldehyde groups into the dioxane ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with target molecules, influencing their activity and function. Pathways involved may include enzymatic reactions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R,5R)-4,5-dimethylheptane-2,5-diol
- 1-[(2R,4R,5R)-5-(Aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Uniqueness
What sets (2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde apart from similar compounds is its specific arrangement of functional groups within the dioxane ring.
Properties
CAS No. |
70377-89-8 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde |
InChI |
InChI=1S/C6H10O4/c1-4-9-3-5(8)6(2-7)10-4/h2,4-6,8H,3H2,1H3/t4-,5-,6+/m1/s1 |
InChI Key |
HVAFLFRNUVFTBL-PBXRRBTRSA-N |
Isomeric SMILES |
C[C@@H]1OC[C@H]([C@@H](O1)C=O)O |
Canonical SMILES |
CC1OCC(C(O1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


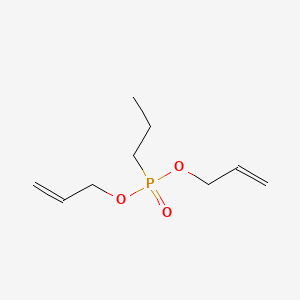
![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)
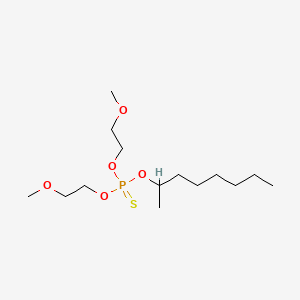
![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
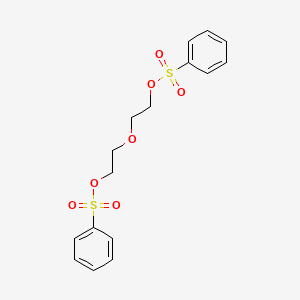
![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
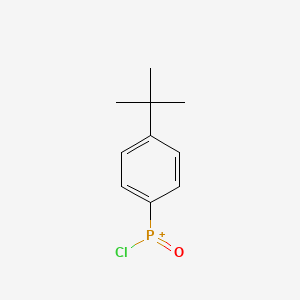
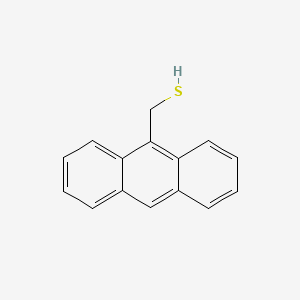
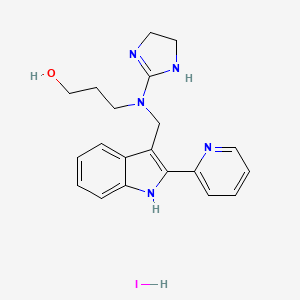
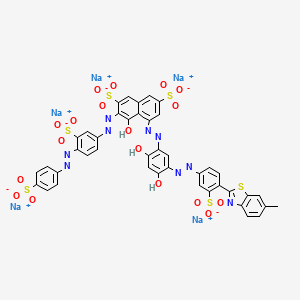
![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)
